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  • Product: Methyl (2S)-2-aminooxypropanoate;hydrochloride
  • CAS: 2248175-48-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl (2S)-2-aminooxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl (2S)-2-aminooxypropanoate hydrochloride is a specialized chiral chemical entity of significant interest in the fields of bioconjugation,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S)-2-aminooxypropanoate hydrochloride is a specialized chiral chemical entity of significant interest in the fields of bioconjugation, medicinal chemistry, and drug discovery. Its structure uniquely combines a reactive aminooxy group, a chiral propanoate backbone, and a methyl ester, making it a valuable building block for the synthesis of complex molecules and the modification of biomolecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, handling, and applications of Methyl (2S)-2-aminooxypropanoate hydrochloride. It is intended to serve as a foundational resource for researchers and professionals engaged in work that can benefit from the unique reactivity of this compound.

Physicochemical and Safety Profile

Due to the specialized nature of Methyl (2S)-2-aminooxypropanoate hydrochloride, extensive publicly available data on its physicochemical properties is limited. However, by examining structurally related compounds, we can establish a reliable profile.

Core Properties
PropertyValueSource/Rationale
CAS Number 2248175-48-4[1]
Molecular Formula C₄H₁₀ClNO₃Calculated
Molecular Weight 155.58 g/mol Calculated
Appearance White to off-white solidTypical for hydrochloride salts of amino acid derivatives
Solubility Soluble in water, DMSO, and other polar organic solvents.The hydrochloride salt form increases aqueous solubility.[2]
Melting Point Estimated >150 °C (with decomposition)Based on similar compounds like aminooxyacetic acid hemihydrochloride (152-153 °C).[3]
Boiling Point Not available (decomposes)Expected to decompose before boiling at atmospheric pressure.
Stability Stable under recommended storage conditions. Hydroscopic.General characteristic of hydrochloride salts.[3]
Safety and Hazard Information

Methyl (2S)-2-aminooxypropanoate hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.[1]

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) GHS07 (Exclamation Mark)H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[1]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)H336: May cause drowsiness or dizziness.[1]

Synthesis and Purification

Proposed Synthetic Pathway: Mitsunobu Reaction

The synthesis involves the reaction of a chiral starting material, Methyl (R)-2-hydroxypropanoate, with an N-protected hydroxylamine derivative under Mitsunobu conditions, followed by deprotection. The inversion of stereochemistry at the chiral center is a key feature of the SN2 mechanism of the Mitsunobu reaction.

Synthesis_Pathway cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start Methyl (R)-2-hydroxypropanoate intermediate Methyl (S)-2-(phthalimidooxy)propanoate start->intermediate SN2 Inversion reagents1 N-Hydroxyphthalimide, Triphenylphosphine (PPh3), DIAD or DEAD reagents1->intermediate product_freebase Methyl (S)-2-aminooxypropanoate intermediate->product_freebase reagents2 Hydrazine (N2H4) or Methylamine reagents2->product_freebase final_product Methyl (2S)-2-aminooxypropanoate hydrochloride product_freebase->final_product reagents3 HCl in Ether or Dioxane reagents3->final_product

Caption: Proposed synthetic pathway for Methyl (2S)-2-aminooxypropanoate hydrochloride.

Detailed Experimental Protocol (Proposed)
  • Step 1: Synthesis of Methyl (S)-2-(phthalimidooxy)propanoate

    • To a solution of Methyl (R)-2-hydroxypropanoate (1.0 eq.), N-Hydroxyphthalimide (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.

    • Causality: The Mitsunobu reaction is initiated by the formation of a phosphonium salt from PPh₃ and DIAD. This activates the hydroxyl group of the starting material for nucleophilic attack by N-hydroxyphthalimide. The reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereocenter.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the phthalimide-protected intermediate.

  • Step 2: Synthesis of Methyl (S)-2-aminooxypropanoate (Free Base)

    • Dissolve the intermediate from Step 1 in ethanol or a similar solvent.

    • Add hydrazine monohydrate (1.5 eq.) to the solution.

    • Causality: Hydrazine acts as a nucleophile to cleave the phthalimide protecting group, releasing the free aminooxy functionality.

    • Stir the reaction at room temperature for 4-6 hours. A precipitate of phthalhydrazide will form.

    • Filter off the precipitate and concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Step 3: Formation of the Hydrochloride Salt

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Slowly add a solution of HCl in diethyl ether or dioxane until the solution becomes acidic.

    • Causality: The basic aminooxy group is protonated by HCl to form the stable and more easily handled hydrochloride salt, which often precipitates from the solution.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl (2S)-2-aminooxypropanoate hydrochloride.

Spectroscopic Analysis (Predicted)

While specific spectra for this compound are not publicly available, its key structural features allow for a confident prediction of its spectroscopic characteristics.

¹H NMR (Proton NMR)
  • -OCH₃ (Methyl Ester): A singlet at approximately 3.7-3.8 ppm.

  • -CH- (Chiral Center): A quartet at approximately 4.0-4.2 ppm, coupled to the adjacent methyl group.

  • -CH₃ (Propanoate): A doublet at approximately 1.4-1.5 ppm, coupled to the methine proton.

  • -ONH₃⁺ (Aminooxy): A broad singlet at a variable chemical shift (typically downfield, >8 ppm) due to the acidic protons and exchange with residual water.

¹³C NMR (Carbon NMR)
  • C=O (Ester Carbonyl): A signal in the range of 170-175 ppm.

  • -CH- (Chiral Center): A signal around 75-80 ppm.

  • -OCH₃ (Ester Methyl): A signal around 52-55 ppm.

  • -CH₃ (Propanoate): A signal in the aliphatic region, around 15-20 ppm.

Mass Spectrometry (MS)
  • ESI-MS (Positive Ion Mode): The expected molecular ion would be the protonated free base [M+H]⁺ at m/z 120.06, corresponding to the loss of HCl.

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and cleavage of the C-O bond of the aminooxy group.

Applications in Research and Drug Development

The primary utility of Methyl (2S)-2-aminooxypropanoate hydrochloride lies in the reactivity of its aminooxy group, which undergoes a highly specific and efficient reaction with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry.[4][5]

Bioconjugation and Labeling

Aminooxy compounds are extensively used to label and conjugate biomolecules.[6][7] A typical workflow involves the introduction of a carbonyl group (aldehyde or ketone) onto a target molecule, followed by reaction with the aminooxy-containing probe.

Bioconjugation_Workflow cluster_0 Step 1: Introduce Carbonyl Group cluster_1 Step 2: Oxime Ligation biomolecule Biomolecule (e.g., Protein, Polysaccharide) oxidized_biomolecule Aldehyde-functionalized Biomolecule biomolecule->oxidized_biomolecule oxidation Periodate Oxidation of Glycans oxidation->oxidized_biomolecule conjugated_product Bioconjugate with Oxime Linkage oxidized_biomolecule->conjugated_product aminooxy_compound Methyl (2S)-2-aminooxypropanoate hydrochloride aminooxy_compound->conjugated_product conjugation Reaction at pH 4-7 conjugation->conjugated_product

Caption: General workflow for the bioconjugation of a glycoprotein using an aminooxy compound.

Drug Development and Medicinal Chemistry
  • Linker Chemistry: The aminooxy group provides a stable and reliable linkage for attaching payloads to targeting moieties, such as in the development of Antibody-Drug Conjugates (ADCs).[8]

  • Synthesis of Novel Scaffolds: As a chiral building block, it can be incorporated into the synthesis of complex small molecules with potential therapeutic applications. The aminooxy functionality itself can be a key pharmacophoric element.

Handling and Storage

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at -20°C is recommended for aminooxy compounds.[6] The hydrochloride salt is hygroscopic and should be stored in a desiccated environment.

Conclusion

Methyl (2S)-2-aminooxypropanoate hydrochloride is a versatile and valuable reagent for researchers at the interface of chemistry and biology. Its unique combination of a chiral center, a reactive aminooxy group, and a methyl ester allows for its application in a wide range of synthetic and bioconjugation strategies. While detailed physicochemical data remains to be fully publicly documented, its properties and reactivity can be reliably inferred from its structure and the behavior of related compounds. This guide provides a solid foundation for the safe and effective use of this compound in advancing scientific research and development.

References

  • NextSDS. (n.d.). methyl (2S)-2-(aminooxy)propanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Kaur, H., et al. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules, 19(9), 13589-13603. [Link]

  • McCombs, J. R., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(11), 2423-2431. [Link]

  • AxisPharm. (2024, June 10). ADC Conjugation Technologies. [Link]

  • Maillard, L. T., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303–6312. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubChem. (n.d.). (Aminooxy)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminooxyacetic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate. Retrieved from [Link]

  • YouTube. (2021, September 5). NMR spectrum of methyl propanoate. [Link]

  • ResearchGate. (n.d.). Aminooxyacetic Acid.
  • Wikipedia. (n.d.). Aminooxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2r)-2-(aminooxy)propanoate. Retrieved from [Link]

Sources

Exploratory

"Methyl (2S)-2-aminooxypropanoate;hydrochloride" CAS number and structure

An In-Depth Technical Guide to Methyl (2S)-2-aminooxypropanoate Hydrochloride in Chemoselective Bioconjugation Executive Summary In the rapidly evolving landscape of biotherapeutics and peptidomimetics, bioorthogonal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl (2S)-2-aminooxypropanoate Hydrochloride in Chemoselective Bioconjugation

Executive Summary

In the rapidly evolving landscape of biotherapeutics and peptidomimetics, bioorthogonal chemistry provides the foundation for site-specific molecular assembly. Methyl (2S)-2-aminooxypropanoate hydrochloride (CAS: 2248175-48-4) has emerged as a critical chiral building block for chemoselective oxime ligation. By providing a highly nucleophilic aminooxy handle, this reagent enables the rapid, stable, and biocompatible conjugation of complex biomolecules. This whitepaper deconstructs the structural causality, mechanistic advantages, and self-validating experimental workflows required to leverage this molecule in advanced drug development [1].

Chemical Identity & Structural Profiling

To utilize a reagent effectively, one must understand the functional purpose of its structural components. Methyl (2S)-2-aminooxypropanoate hydrochloride is not merely a linker; it is a precisely engineered molecule designed to solve specific synthetic bottlenecks.

PropertySpecificationMechanistic Rationale
Chemical Name Methyl (2S)-2-aminooxypropanoate hydrochloride-
CAS Number 2248175-48-4Primary identifier for regulatory and sourcing compliance [1].
Molecular Formula C₄H₁₀ClNO₃-
Molecular Weight 155.58 g/mol Crucial for calculating precise molar equivalents in micro-scale ligations [1].
Stereochemistry (2S) ConfigurationMaintains the natural L-amino acid spatial arrangement, critical for receptor recognition in peptidomimetics.
C-Terminal Protection Methyl EsterPrevents unwanted amidation, self-condensation, or polymerization during highly reactive ligation phases.
Salt Form Hydrochloride (HCl)Protonates the highly nucleophilic aminooxy group during storage, preventing premature oxidation and ensuring a stable shelf-life.

Mechanistic Causality: The Alpha-Effect and Oxime Ligation

The core utility of Methyl (2S)-2-aminooxypropanoate lies in its aminooxy group (-O-NH₂) . In classical conjugation chemistry, primary amines or hydrazines are often used to target aldehydes or ketones. However, the aminooxy group is vastly superior due to the alpha-effect .

The adjacent oxygen atom donates electron density via lone-pair repulsion, raising the Highest Occupied Molecular Orbital (HOMO) of the nitrogen. This renders the nitrogen exceptionally nucleophilic, allowing it to attack electrophilic carbonyl carbons even at mildly acidic pH (4.5–5.5)—a state where the target carbonyl is optimally activated by protonation [2].

Furthermore, the resulting oxime bond is hydrolytically far more stable than a hydrazone bond. This stability is paramount in drug development, as it prevents the premature degradation of the bioconjugate in systemic circulation [2].

OximeMechanism A Target Carbonyl (Aldehyde/Ketone) B Methyl (2S)-2-aminooxypropanoate (Nucleophile) C Aniline/p-PDA Catalyst (Schiff Base Formation) A->C pH 4.5-7.0 E Stable Oxime Conjugate (-H2O) B->E Direct Attack (Slow) D Reactive Intermediate (Protonated Schiff Base) C->D Fast D->E Aminooxy Attack

Catalyzed vs. Uncatalyzed Oxime Ligation Pathway using Aminooxypropanoate.

Experimental Protocols: A Self-Validating Bioconjugation Workflow

To ensure scientific integrity, a bioconjugation protocol cannot rely on blind incubation. It must be a self-validating system with built-in analytical checkpoints. The following protocol details the chemoselective ligation of Methyl (2S)-2-aminooxypropanoate to an aldehyde-tagged peptide, utilizing nucleophilic catalysis to accelerate the reaction [3].

Phase 1: Reagent Assembly & Catalysis
  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5. Causality: This pH optimally balances the protonation of the target carbonyl (increasing electrophilicity) without fully protonating the aminooxy group (which would kill its nucleophilicity).

  • Catalyst Addition: Add 10 mM p-Phenylenediamine (p-PDA) to the buffer. Causality: While aniline is the classical catalyst, p-PDA is up to 120-fold more efficient at near-neutral or mildly acidic pH, forming a highly reactive Schiff base intermediate that bypasses the slow direct-addition step [4].

  • Substrate Dissolution: Dissolve the aldehyde-tagged peptide in the catalytic buffer to a final concentration of 1 mM.

Phase 2: Ligation
  • Reagent Introduction: Add 5 to 10 molar equivalents of Methyl (2S)-2-aminooxypropanoate hydrochloride to the reaction mixture. Gently vortex and incubate at room temperature (22°C).

Phase 3: Self-Validation (Analytical Checkpoint)
  • LC-MS Monitoring: At t = 15 min, 30 min, and 60 min, withdraw a 1 µL aliquot and inject it into an LC-MS system.

  • Data Interpretation: You are looking for a specific mass shift. The exact mass of the free base reagent is 119.06 Da. Upon oxime formation, one molecule of water (18.01 Da) is lost.

    • Validation Metric: The successful conjugate will exhibit a precise mass shift of +101.05 Da relative to the starting aldehyde-peptide. If the Schiff base intermediate mass is accumulating instead, it indicates insufficient aminooxy concentration; add 2 more equivalents of the reagent.

Phase 4: Quenching & Purification
  • Acetone Quench: Once LC-MS confirms >95% conversion, add 10% v/v acetone to the reaction mixture and incubate for 5 minutes. Causality: Acetone is a ketone that rapidly reacts with any unconsumed aminooxy reagent, capping it and preventing it from cross-reacting with the HPLC column matrix during purification [3].

  • Isolation: Purify the final conjugate via Preparative RP-HPLC and lyophilize.

Workflow S1 1. Reagent Assembly (pH 4.5 Buffer + Catalyst) S2 2. Ligation Reaction (Add Aminooxy Reagent) S1->S2 S3 3. LC-MS Validation (Monitor +101.05 Da Shift) S2->S3 S3->S2 Incomplete S4 4. Acetone Quench (Cap Excess Reagent) S3->S4 >95% Yield S5 5. RP-HPLC Purification (Isolate Conjugate) S4->S5

Self-validating experimental workflow for chemoselective oxime bioconjugation.

Applications in Drug Development

Post-Solid-Phase Diversification: Methyl (2S)-2-aminooxypropanoate is highly valuable in generating peptide libraries. Instead of synthesizing dozens of unique peptide sequences from scratch, researchers can synthesize a single aldehyde-containing parent peptide. By utilizing oxime ligation with various aminooxy derivatives, researchers can rapidly evaluate structural diversity and fine-tune peptide-protein interactions empirically [5].

Oligosaccharide and Glycopeptide Mimetics: Natural O-glycosidic bonds are highly susceptible to enzymatic cleavage by glycosidases in vivo. By utilizing aminooxy acids like Methyl (2S)-2-aminooxypropanoate, researchers can synthesize glycoaminoxy acids. The resulting oxime-linked glycopeptide mimetics retain the necessary spatial geometry for receptor binding but exhibit near-total resistance to enzymatic degradation, drastically improving the pharmacokinetic half-life of the therapeutic.

References

  • Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). "Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis." Journal of Peptide Science, 22(5), 271-279. URL:[Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Communications, 58, 9385-9388. URL:[Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, 24(3), 333-342. URL:[Link]

  • El Oualid, F., et al. (2020). "Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions." Molecules, 25(12), 2806. URL:[Link]

Foundational

Methyl (2S)-2-aminooxypropanoate Hydrochloride: Solubility, Stability, and Bioconjugation Workflows

As a Senior Application Scientist, I frequently encounter challenges in bioconjugation and dynamic covalent chemistry where reagent instability compromises experimental reproducibility. Methyl (2S)-2-aminooxypropanoate h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in bioconjugation and dynamic covalent chemistry where reagent instability compromises experimental reproducibility. Methyl (2S)-2-aminooxypropanoate hydrochloride (CAS 2248175-48-4) is a highly reactive, bifunctional aminooxy ester that serves as a cornerstone for oxime ligation, peptide synthesis, and carbohydrate functionalization.

However, its utility is strictly governed by its physicochemical environment. The presence of the α -effect makes the aminooxy nitrogen exceptionally nucleophilic. Without precise control over pH and solvent conditions, this nucleophilicity leads to rapid self-condensation or ester hydrolysis. This technical guide deconstructs the solubility dynamics, stability matrix, and self-validating experimental workflows required to harness this molecule effectively.

Physicochemical Profiling & Solubility Dynamics

The hydrochloride salt form of Methyl (2S)-2-aminooxypropanoate is not merely a convenience for powder handling; it is a structural necessity. By protonating the aminooxy nitrogen, the salt prevents the lone pair from initiating an intermolecular nucleophilic attack on the methyl ester of an adjacent molecule (which would otherwise form oligomers or cyclic diketomorpholine derivatives).

Quantitative Solubility and Property Data
Property / SolventValue / CharacteristicCausality & Practical Implication
Molecular Weight 155.58 g/mol Ideal for low-steric-hindrance linker applications.
Aqueous Solubility > 50 mg/mL (Highly Soluble)The ionic nature of the HCl salt ensures rapid dissolution in aqueous buffers, critical for native protein labeling.
Methanol / DMF / DMSO SolubleSuitable for solid-phase peptide synthesis (SPPS) or organic-phase conjugations.
Acetone / MEK Incompatible Ketones act as reactive electrophiles, prematurely forming oxime bonds with the reagent.
Hexane / Diethyl Ether InsolubleUseful as anti-solvents for precipitation and purification of the synthesized salt.

Table 1: Physicochemical and solubility profile of Methyl (2S)-2-aminooxypropanoate HCl.

Stability Matrix and Degradation Mechanisms

The stability of Methyl (2S)-2-aminooxypropanoate is fundamentally dictated by pH. The pKa of an aminooxy group typically resides between 4.5 and 5.0.

  • Acidic Conditions (pH < 4.0): The molecule is fully protonated and highly stable. Aqueous stock solutions should be maintained in this range to prevent degradation.

  • Mildly Acidic Conditions (pH 4.5 - 6.0): This is the thermodynamic "Goldilocks zone" for oxime ligation. The aminooxy group is partially deprotonated, providing enough free base for a nucleophilic attack on target aldehydes, while the solution remains acidic enough to protonate the target carbonyl oxygen, facilitating dehydration.

  • Basic Conditions (pH > 7.0): The free base dominates. The unmasked nucleophile rapidly attacks available electrophiles, including its own methyl ester (self-condensation) or undergoes base-catalyzed ester hydrolysis.

The resulting oxime bonds formed by this reagent exhibit vastly superior hydrolytic stability compared to traditional hydrazones, a phenomenon rigorously detailed by Kalia and Raines .

pH_Stability Compound Methyl (2S)-2-aminooxypropanoate Hydrochloride Acidic pH < 4.0 Protonated State Compound->Acidic Mild pH 4.5 - 6.0 Reactive State Compound->Mild Basic pH > 7.0 Free Base State Compound->Basic Stable Long-term Storage (Highly Stable) Acidic->Stable Ligation Optimal for Oxime Ligation Mild->Ligation Degradation Ester Hydrolysis & Self-Condensation Basic->Degradation

Fig 1. pH-dependent stability and reactivity pathways of Methyl (2S)-2-aminooxypropanoate.

Quantitative Stability Data
Storage ConditionEnvironmentExpected Half-Life ( t1/2​ )
Solid State Sealed, desiccated at -20°C> 2 Years
Aqueous Stock pH 3.0 - 4.0, 4°C1 - 2 Weeks
Reaction Buffer pH 5.0, 25°C~ 48 Hours
Basic Buffer pH 8.0, 25°C< 12 Hours (Rapid Degradation)

Table 2: Stability matrix across varying environmental conditions.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating aniline catalysis—a method pioneered by Dirksen and Dawson —we can accelerate the oxime ligation kinetics from days to hours, mitigating the risk of reagent degradation during prolonged incubations. Aminooxy esters are also highly versatile building blocks in carbohydrate synthesis, requiring strict adherence to these kinetic principles .

Protocol 1: Preparation of a Validated Stock Solution

Causality: Water introduces the risk of slow hydrolysis. Preparing the stock in a dry, polar aprotic solvent or a strictly low-pH aqueous buffer prevents premature degradation.

  • Weighing: Rapidly weigh 15.5 mg of Methyl (2S)-2-aminooxypropanoate HCl (0.1 mmol) under a dry nitrogen atmosphere.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO or 100 mM Sodium Acetate buffer (adjusted strictly to pH 3.5).

  • Validation Checkpoint: Spot 1 μ L of the aqueous stock onto pH paper. If the pH exceeds 4.0, discard and remake. The protonated state is non-negotiable for storage.

  • Storage: Aliquot into single-use vials and store at -80°C.

Protocol 2: Aniline-Catalyzed Oxime Ligation

Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate with the target aldehyde. This intermediate undergoes rapid transimination with the α -effect aminooxy group, bypassing the slow direct-addition kinetics.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer containing 100 mM Aniline. Adjust the pH to exactly 4.8 using glacial acetic acid.

  • Target Solubilization: Dissolve your target aldehyde/ketone-bearing biomolecule in the buffer to a final concentration of 10-50 μ M.

  • Reagent Addition: Add the Methyl (2S)-2-aminooxypropanoate stock solution to achieve a 10-fold molar excess (100-500 μ M) relative to the target.

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 1 to 2 hours.

  • Validation Checkpoint (LC-MS): At t=60 min, inject a 5 μ L aliquot into an LC-MS system. You must observe the disappearance of the aldehyde mass peak and the appearance of the oxime conjugate mass ( [Target+117 Da]+ ). If unreacted aldehyde remains, extend incubation by 1 hour.

  • Purification: Isolate the stable oxime conjugate via RP-HPLC or size-exclusion chromatography.

Ligation_Workflow Step1 1. Dissolve Reagent (Buffer pH 4.5-5.5) Step2 2. Add Target (Aldehyde/Ketone) Step1->Step2 Step3 3. Add Catalyst (10-100 mM Aniline) Step2->Step3 Step4 4. Incubate (RT, 1-2 Hours) Step3->Step4 Step5 5. Purify Conjugate (Stable Oxime Bond) Step4->Step5

Fig 2. Step-by-step workflow for aniline-catalyzed oxime ligation.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Pifferi, C., Daskhan, G. C., Fiore, M., & Renaudet, O. (2017). Aminooxylated Carbohydrates: Synthesis and Applications. Chemical Reviews, 117(15), 9839-9873. URL:[Link]

Exploratory

Methyl (2S)-2-Aminooxypropanoate Hydrochloride: A Foundational Guide to Precision Oxime Ligation in Bioconjugation

Executive Summary In the rapidly evolving landscape of bioconjugation, precision and chemoselectivity are paramount. For researchers transitioning into advanced molecular design, Methyl (2S)-2-aminooxypropanoate hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, precision and chemoselectivity are paramount. For researchers transitioning into advanced molecular design, Methyl (2S)-2-aminooxypropanoate hydrochloride serves as an exemplary bifunctional building block. This molecule leverages the highly efficient oxime ligation pathway, allowing scientists to append chiral, protected propanoate moieties onto aldehyde- or ketone-bearing biomolecules.

As a Senior Application Scientist, I frequently observe beginners struggling with the nuances of oxime chemistry—specifically, managing reaction kinetics and protonation states. This whitepaper deconstructs the mechanistic foundations of Methyl (2S)-2-aminooxypropanoate hydrochloride, explains the causality behind critical experimental parameters, and provides a self-validating protocol to ensure your bioconjugation workflows succeed on the first attempt.

Mechanistic Foundations: The "Alpha Effect" and Oxime Ligation

Oxime ligation is a premier bioorthogonal reaction that connects an aminooxy-functionalized molecule with an electrophilic carbonyl group (aldehyde or ketone) to form a highly stable oxime linkage[1].

For those new to this chemistry, the immediate question is: Why use an aminooxy group instead of a standard primary amine (like a lysine side chain)?

The answer lies in a phenomenon known as the "alpha effect" [2]. In an aminooxy group ( −O−NH2​ ), the oxygen atom adjacent to the nucleophilic nitrogen possesses lone pairs of electrons. These lone pairs electrostatically repel the nitrogen's lone pair, raising its Highest Occupied Molecular Orbital (HOMO). This electronic repulsion transforms the aminooxy group into a "super-nucleophile," allowing it to vastly outcompete standard biological amines for carbonyl electrophiles, even at lower concentrations[2].

OximeMechanism A Aminooxy Group (-O-NH2) C Tetrahedral Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Group (Aldehyde/Ketone) B->C D Stable Oxime Bond (-O-N=C-) C->D Dehydration (-H2O)

Figure 1: The two-step mechanism of oxime ligation driven by the alpha-effect nucleophile.

Structural Anatomy of Methyl (2S)-2-Aminooxypropanoate Hydrochloride

Successful bioconjugation requires a deep understanding of your reagent's structural anatomy. Methyl (2S)-2-aminooxypropanoate hydrochloride is not just a reactive tag; it is a meticulously designed molecule where every functional group serves a distinct purpose.

Table 1: Structural Features and Practical Advantages

Structural FeatureChemical FunctionPractical Advantage in Bioconjugation
Aminooxy Group ( −O−NH2​ ) Alpha-effect nucleophileEnables highly chemoselective oxime ligation at mildly acidic to neutral pH[1].
(2S) Stereocenter Chiral spatial orientationMaintains stereochemical fidelity, which is critical for structurally sensitive peptidomimetics or targeted drug conjugates.
Methyl Ester ( −COOCH3​ ) Carboxylic acid protecting groupPrevents unwanted self-condensation or cross-reactivity during downstream peptide coupling.
Hydrochloride Salt ( ⋅HCl ) Amine protonation statePrevents premature oxidation of the highly reactive aminooxy warhead, ensuring long-term shelf stability and immediate water solubility.

The Causality of Catalysis: Overcoming Kinetic Bottlenecks

While the oxime bond is exceptionally stable[3], the direct reaction between an aminooxy group and an aldehyde can be impractically slow at neutral pH. The optimal environment for uncatalyzed oxime ligation is mildly acidic (pH 4.5–5.0), which balances the protonation of the carbonyl oxygen (making it more electrophilic) without fully protonating the aminooxy nitrogen ( pKa​≈4.6 )[4].

To bypass this kinetic bottleneck and allow the reaction to proceed rapidly under milder conditions, we employ nucleophilic catalysis using aniline or its derivatives[5].

The Causality: Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the original aldehyde. The alpha-effect aminooxy group then executes a rapid transimination attack on the Schiff base, displacing the aniline and forming the final oxime bond[5]. This catalytic cycle accelerates the reaction by several orders of magnitude.

Table 2: Kinetic Comparison of Oxime Ligation Parameters

Reaction ConditionCatalystTypical pH RangeApparent Rate Constant ( k2​ )Ligation Timeframe
Uncatalyzed None4.0 - 5.0 10−4−10−3M−1s−1 12 - 24 hours
Aniline-Catalyzed Aniline (10-100 mM)4.5 - 6.0 101−103M−1s−1 [6]1 - 2 hours

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed as a self-validating system. By incorporating an in-process pH check and a defined analytical validation step, you eliminate the two most common false-negative results: protonation-induced quenching and unreacted small-molecule interference.

Objective

Conjugate Methyl (2S)-2-aminooxypropanoate to an aldehyde-tagged protein (e.g., a periodate-oxidized glycoprotein) using aniline catalysis.

Step-by-Step Methodology

Step 1: Reagent Preparation & pH Validation (Critical Control Point)

  • Dissolve Methyl (2S)-2-aminooxypropanoate hydrochloride in 100 mM Sodium Acetate buffer (pH 4.5) to a concentration of 50 mM.

  • Causality & Validation: The dissolution of the ⋅HCl salt will release protons, acidifying your solution. You must use a micro-pH probe to verify the final pH of this stock. If the pH drops below 4.0, the aminooxy group becomes fully protonated and loses its nucleophilicity[4]. Adjust back to pH 4.5–5.0 using dilute NaOH before proceeding.

Step 2: Catalyst Activation

  • Prepare a 1 M stock of pure aniline in the same Sodium Acetate buffer.

  • Add the aniline stock to your aldehyde-tagged protein solution to achieve a final aniline concentration of 50–100 mM. Allow this to incubate for 5 minutes to initiate Schiff base formation[5].

Step 3: Ligation

  • Add the pH-validated Methyl (2S)-2-aminooxypropanoate solution to the protein-aniline mixture (targeting a final aminooxy concentration of 5–10 mM, representing a 10- to 20-fold molar excess over the protein).

  • Incubate the reaction mixture at room temperature for 1 to 2 hours.

Step 4: Purification & Analytical Validation

  • Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS to cleanly separate the macromolecular conjugate from excess aniline and unreacted aminooxy reagent.

  • Validation: Analyze the purified protein fraction via LC-MS. A successful ligation is self-evident: you will observe a precise mass shift corresponding to the addition of the methyl propanoate moiety minus the mass of one water molecule (due to the dehydration step of oxime formation)[3].

Workflow step1 1. Reagent Prep Dissolve HCl salt in buffer. Check & adjust pH to 4.5-6.0 step2 2. Catalysis Add Aniline (10-100 mM) to form Schiff base intermediate step1->step2 step3 3. Ligation Mix with Aldehyde-tagged Biomolecule (1-2 hrs, RT) step2->step3 step4 4. Validation Purify via SEC & Validate mass shift via LC-MS step3->step4

Figure 2: Standard self-validating workflow for aniline-catalyzed oxime bioconjugation.

References

  • Chemical Communications (RSC Publishing)
  • Organic Letters (ACS Publications)
  • PubMed - NIH (Angew Chem Int Ed Engl)
  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior PMC - NIH URL
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling ResearchGate URL
  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners BenchChem URL

Sources

Foundational

Precision Bioconjugation: A Technical Guide to Aminooxy-Mediated Oxime Ligation

Introduction: The Chemical Logic of the Aminooxy Group In the rapidly evolving landscape of bioconjugation, achieving absolute site-selectivity without compromising the structural integrity of the target biomolecule is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Logic of the Aminooxy Group

In the rapidly evolving landscape of bioconjugation, achieving absolute site-selectivity without compromising the structural integrity of the target biomolecule is paramount. The aminooxy group (-O-NH₂) has emerged as a premier functional moiety for bioorthogonal chemical modification.

Unlike primary amines, the aminooxy group benefits from the "alpha-effect." The adjacent electronegative oxygen atom donates electron density from its lone pairs, significantly raising the energy of the highest occupied molecular orbital (HOMO) of the nitrogen atom. This quantum mechanical phenomenon makes the aminooxy nitrogen an exceptionally potent nucleophile, allowing it to react efficiently even at mildly acidic to neutral pH levels where typical biological amines (like lysine residues) are protonated and unreactive.

When reacted with aldehydes or ketones, aminooxy groups form highly stable oxime bonds. This chemoselective reaction is highly prized in the development of Antibody-Drug Conjugates (ADCs), live-cell labeling, and targeted PEGylation because aldehydes and ketones are virtually absent in native proteins, ensuring true bioorthogonality 1.

Overcoming the Kinetic Bottleneck: The Role of Catalysis

While oxime ligation is thermodynamically favorable, its kinetics are strictly pH-dependent. The reaction proceeds optimally at pH 4.0–5.0, where the target carbonyl oxygen is protonated, increasing its electrophilicity. However, subjecting delicate biologics—such as monoclonal antibodies or live cells—to acidic conditions often induces irreversible denaturation or apoptosis.

At physiological pH (7.0–7.4), the uncatalyzed reaction is impractically slow. To resolve this, nucleophilic catalysts such as aniline or its substituted derivatives (e.g., p-phenylenediamine or m-phenylenediamine) are employed 2.

The Causality of Catalysis: Aniline reacts rapidly with the target aldehyde to form a Schiff base (imine) intermediate. While imines are hydrolytically unstable, they are vastly more electrophilic than the parent aldehyde. The highly nucleophilic aminooxy group rapidly attacks this Schiff base, displacing the aniline and forming the irreversible oxime bond. This catalytic cycle regenerates the aniline and allows the reaction to proceed up to 120-fold faster at neutral pH, preserving the biomolecule's native state [[3]]().

Mechanism Aldehyde Aldehyde/Ketone (Electrophile) SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Catalyst Aniline Aniline Catalyst (Nucleophile) Aniline->SchiffBase SchiffBase->Aniline Regenerated Oxime Stable Oxime Conjugate SchiffBase->Oxime + Aminooxy Aminooxy Aminooxy Group (Alpha-Effect) Aminooxy->Oxime

Mechanism of aniline-catalyzed oxime ligation.

Quantitative Data: Reaction Parameters and Catalysts

To guide experimental design, the following table summarizes the kinetic and stability profiles of various carbonyl-reactive groups and catalysts. Selecting the right catalyst is critical for time-sensitive applications or when working with disulfide-rich peptides that are prone to scrambling 4.

Conjugation Chemistry / CatalystReactive PairBond FormedHydrolytic StabilityOptimal pHRelative Rate Enhancement at pH 7.0
Hydrazine (Uncatalyzed) Aldehyde/KetoneHydrazoneLow (Requires reduction)4.5 - 5.51x (Baseline)
Aminooxy (Uncatalyzed) Aldehyde/KetoneOximeHigh4.5 - 5.5~5x
Aminooxy + Aniline (10-100 mM) Aldehyde/KetoneOximeHigh6.0 - 7.0~40x
Aminooxy + p-Phenylenediamine (2-10 mM) Aldehyde/KetoneOximeHigh6.0 - 7.4~120x
Aminooxy + m-Phenylenediamine (10 mM) Aldehyde/KetoneOximeHigh6.0 - 7.4~150x

Data synthesized from comparative kinetic studies on oxime bioconjugation 2, 5.

Self-Validating Experimental Protocol: Glycoprotein Labeling

To utilize aminooxy chemistry on native glycoproteins (such as IgG antibodies), one must first generate a bioorthogonal aldehyde handle. This is achieved via the mild periodate oxidation of cis-diols present on the carbohydrate moieties (e.g., sialic acids). The following protocol is a self-validating system designed for high-yield, site-specific labeling 1, 6.

Workflow Step1 1. Glycoprotein Preparation (Dissolve in PBS) Step2 2. Periodate Oxidation (NaIO4, 10-30 min) Step1->Step2 Step3 3. Quenching (Ethylene Glycol, 10 min) Step2->Step3 Step4 4. Buffer Exchange (Desalting Column) Step3->Step4 Step5 5. Aminooxy Ligation (Aminooxy-Tag + Aniline, 2 hrs) Step4->Step5 Step6 6. Final Purification & Validation (SEC & UV-Vis DOL Check) Step5->Step6

Workflow for periodate oxidation and aminooxy labeling of glycoproteins.

Phase 1: Aldehyde Generation (Periodate Oxidation)
  • Preparation : Dissolve the glycoprotein (e.g., IgG) in 1X PBS buffer at a concentration of 3–15 mg/mL (20–100 µM).

    • Causality: High protein concentration drives the bimolecular oxidation kinetics and minimizes adsorption losses during subsequent purification steps.

  • Oxidation : Add 1/10th volume of 10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5) and 1/10th volume of freshly prepared 100 mM Sodium Periodate (NaIO₄) in ddH₂O. Incubate for 30 minutes on ice in the dark.

    • Causality: The mildly acidic pH and cold temperature restrict oxidation strictly to the cis-diols of the glycans, preventing off-target oxidation of sensitive amino acids like methionine.

  • Quenching : Add ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.

    • Causality: Ethylene glycol contains a simple cis-diol that outcompetes the protein for any unreacted NaIO₄, instantly halting the reaction and preventing over-oxidation of the protein backbone 1.

  • Buffer Exchange : Pass the mixture through a Sephadex G-25 desalting column equilibrated with 1X PBS (pH 7.0).

    • Causality: This removes formaldehyde (a byproduct of ethylene glycol oxidation) and excess salts that would competitively inhibit the subsequent ligation.

Phase 2: Aniline-Catalyzed Oxime Ligation
  • Ligation : To the oxidized glycoprotein, add a 50-fold molar excess of the aminooxy-functionalized probe (e.g., Aminooxy-PEG or Aminooxy-Fluorophore) dissolved in anhydrous DMSO.

  • Catalysis : Add aniline to a final concentration of 10–100 mM. Incubate for 2 hours at room temperature with gentle rocking 6, 7.

    • Causality: The catalyst drives the rapid formation of the Schiff base, overcoming the kinetic barrier of neutral pH and ensuring complete conversion within 2 hours instead of 24+ hours.

  • Purification : Remove unreacted probe and catalyst using a secondary size-exclusion chromatography (SEC) column or extensive dialysis.

Phase 3: System Validation (Degree of Labeling - DOL)
  • Quantification : Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached probe using a UV-Vis spectrophotometer.

  • Validation Logic : Calculate the DOL using the Beer-Lambert law, correcting for the probe's inherent absorbance at 280 nm. A DOL of 2.0–4.0 for an IgG antibody confirms successful, selective glycan modification. If the DOL is <1.0, it indicates either failed oxidation (necessitating fresh NaIO₄) or insufficient catalyst concentration.

Advanced Applications in Modern Therapeutics

  • Live-Cell Surface Labeling : Because aniline-catalyzed oxime ligation functions efficiently at neutral pH, it is uniquely suited for labeling sialic acids on the surface of living cells without inducing toxicity, a significant advantage over copper-catalyzed click chemistry 7.

  • Disulfide-Rich Peptide Modification : Oxime ligation avoids the use of reducing agents (required for thiol-maleimide chemistry) or transition metals, preserving the delicate tertiary structure of disulfide-rich therapeutic peptides [[4]]().

References

  • Source: biotium.
  • Source: benchchem.
  • Source: nih.
  • Source: rsc.
  • Source: acs.
  • Source: acs.

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Exploratory

"Methyl (2S)-2-aminooxypropanoate;hydrochloride" synthesis and purity

Synthesis and High-Purity Isolation of Methyl (2S)-2-aminooxypropanoate Hydrochloride: A Technical Guide Abstract Methyl (2S)-2-aminooxypropanoate hydrochloride is a critical chiral building block utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and High-Purity Isolation of Methyl (2S)-2-aminooxypropanoate Hydrochloride: A Technical Guide

Abstract Methyl (2S)-2-aminooxypropanoate hydrochloride is a critical chiral building block utilized extensively in the synthesis of peptidomimetics, oxime-linked bioconjugates, and specific enzyme inhibitors[1]. This technical whitepaper details a robust, highly stereospecific synthetic route leveraging the Mitsunobu reaction to achieve >99% enantiomeric excess (ee). We provide a deep mechanistic rationale, step-by-step validated protocols, and comprehensive analytical standards for purity verification.

Strategic Route Selection & Mechanistic Rationale

Alpha-aminooxy acids and their ester derivatives are highly valued in medicinal chemistry due to their ability to form exceptionally stable oxime bonds and their unique conformational properties when incorporated into peptide backbones[2]. The target molecule, Methyl (2S)-2-aminooxypropanoate hydrochloride, requires strict stereochemical control during synthesis to ensure biological efficacy.

Two primary synthetic routes are typically evaluated for alpha-aminooxy esters:

  • Nucleophilic Substitution (SN2) of a chiral alpha-bromo ester with N-Boc-hydroxylamine. While viable, this route often suffers from competing elimination reactions and partial racemization, lowering the overall enantiomeric purity.

  • Mitsunobu Inversion of methyl (2R)-lactate using N-hydroxyphthalimide (NHPI)[3]. This is the preferred, field-proven pathway. The Mitsunobu reaction is highly stereospecific, proceeding with complete Walden inversion at the chiral center[3]. Furthermore, the bulky phthalimide group prevents unwanted side reactions during intermediate stages.

The core of this synthesis relies on the activation of the secondary hydroxyl group of methyl (2R)-lactate. Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate, which activates the alcohol to form an alkoxyphosphonium ion. Subsequent SN2 attack by the deprotonated NHPI yields the (2S)-phthalimidooxy intermediate with inverted stereochemistry[3].

MitsunobuMechanism A Methyl (2R)-Lactate + PPh3 + DIAD B Alkoxyphosphonium Intermediate A->B Activation C Phthalimide Anion Attack (SN2) B->C -DIAD-H2 D Methyl (2S)-2- (phthalimidooxy)propanoate C->D Inversion -OPPh3

Mitsunobu inversion mechanism from (2R)-lactate to (2S)-phthalimidooxy intermediate.

Step-by-Step Synthetic Protocol

Expertise & Experience Note: The free base of aminooxy compounds is notoriously unstable and prone to dimerization or degradation. Therefore, this protocol is designed as a self-validating system to immediately trap the free base as a stable hydrochloride salt, which improves solubility and acts as a stabilizing agent in reactive environments[2].

Step 1: Synthesis of Methyl (2S)-2-(phthalimidooxy)propanoate

  • Reagents: Methyl (2R)-lactate (1.0 eq), N-hydroxyphthalimide (NHPI, 1.05 eq), Triphenylphosphine (PPh3, 1.1 eq), DIAD (1.1 eq), anhydrous THF.

  • Procedure:

    • Dissolve Methyl (2R)-lactate, NHPI, and PPh3 in anhydrous THF under an argon atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the exothermic formation of the betaine intermediate and minimize the formation of elimination byproducts.

    • Add DIAD dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

    • Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate as a white solid.

Step 2: Hydrazinolysis (Deprotection)

  • Reagents: Methyl (2S)-2-(phthalimidooxy)propanoate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add hydrazine hydrate dropwise at room temperature. Stir for 2 hours. Causality: Hydrazine selectively cleaves the phthalimide ring, forming the highly insoluble byproduct phthalhydrazide. The precipitation of phthalhydrazide drives the reaction forward to completion.

    • Filter off the white precipitate (phthalhydrazide).

    • Carefully concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to avoid volatilization or thermal degradation of the free aminooxy base.

Step 3: Hydrochloride Salt Formation

  • Reagents: Crude Methyl (2S)-2-aminooxypropanoate, 4M HCl in Dioxane, anhydrous Diethyl ether.

  • Procedure:

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Cool to 0 °C and add 4M HCl in dioxane dropwise until precipitation is complete. Causality: The anhydrous environment prevents hydrolysis of the methyl ester, while the HCl salt immediately stabilizes the reactive aminooxy group[4].

    • Filter the resulting white crystalline solid, wash with cold ether, and dry under high vacuum.

OverallWorkflow Step1 Step 1: Mitsunobu Reaction (Inversion of Stereocenter) Step2 Step 2: Hydrazinolysis (Phthalimide Removal) Step1->Step2 Intermediate Isolation Step3 Step 3: Salt Formation (Stabilization) Step2->Step3 Free Base in Ether Product Methyl (2S)-2-aminooxypropanoate HCl (Stable Crystalline Solid) Step3->Product Precipitation

Three-step synthetic workflow for Methyl (2S)-2-aminooxypropanoate hydrochloride.

Analytical Characterization and Purity Standards

To ensure the compound meets the rigorous standards required for pharmaceutical development, a comprehensive analytical suite must be employed. The presence of the aminooxy group (-O-NH2), structural integrity, and purity can be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry[5].

Table 1: Target Specifications and Analytical Methodologies

ParameterTarget SpecificationAnalytical MethodologyRationale
Chemical Purity ≥ 98.0%RP-HPLC (UV at 210 nm)Ensures absence of TPPO, phthalhydrazide, and unreacted starting materials.
Enantiomeric Excess (ee) ≥ 99.0%Chiral HPLCValidates complete Walden inversion during the Mitsunobu step[3].
Identity (Mass) Conforms to structureESI-MSConfirms the molecular weight of the target compound.
Moisture Content ≤ 0.5%Karl Fischer TitrationThe HCl salt is hygroscopic; moisture control is critical for stability.
Residue on Ignition ≤ 0.1%Gravimetric AnalysisEnsures absence of inorganic impurities (e.g., silica from chromatography).

Handling and Storage: The final product, Methyl (2S)-2-aminooxypropanoate hydrochloride, should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20 °C. While the hydrochloride salt significantly improves the stability profile compared to the free acid or free base forms[4], protection from moisture remains essential to prevent ester hydrolysis over long-term storage.

References

  • Buy 2-(Aminooxy)
  • 2-(Aminooxy)
  • Methyl 2-(Phthalimidooxy)
  • 2-(Aminooxy)
  • Buy Ethyl 3-(aminooxy)propanoate (EVT-13111235)

Sources

Foundational

"Methyl (2S)-2-aminooxypropanoate;hydrochloride" safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of Methyl (2S)-2-aminooxypropanoate;hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Utility and Hazard Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Methyl (2S)-2-aminooxypropanoate;hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility and Hazard Profile

Methyl (2S)-2-aminooxypropanoate;hydrochloride is a specialized chemical reagent primarily utilized in the field of bioconjugation and drug development. Its core functionality lies in the aminooxy group (-O-NH₂), which enables the chemoselective ligation with molecules containing aldehyde or ketone moieties to form a stable oxime bond.[1][2] This reaction, often referred to as "oxime ligation," is a cornerstone of click chemistry and is prized for its high specificity and ability to proceed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules like proteins, peptides, and carbohydrates without the need for protective groups.[1][2][3]

While its application is sophisticated, the compound itself is a hydrochloride salt, which necessitates a thorough understanding of its hazard profile to ensure safe handling. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols for its safe use, storage, and disposal in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding.

Section 1: Chemical Identification and Hazard Classification

A foundational aspect of laboratory safety is the accurate identification of a chemical and a clear understanding of its inherent hazards.

1.1. Chemical Identity

  • Chemical Name: Methyl (2S)-2-aminooxypropanoate;hydrochloride

  • CAS Number: 86347-92-0[4][5]

  • Molecular Formula: C₄H₁₀ClNO₃

  • Molecular Weight: 155.58 g/mol [6]

1.2. GHS Hazard Classification The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available data, Methyl (2S)-2-aminooxypropanoate;hydrochloride is classified with several hazards that demand stringent safety protocols.[7]

Hazard Class Category Pictogram Signal Word Hazard Statement (H-Code) Source
Acute Toxicity (Oral, Dermal, Inhalation)4 alt text WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[7]
Skin Irritation2 alt text WarningH315: Causes skin irritation.[7][8]
Eye Irritation2A alt text WarningH319: Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity (Single Exposure)3 alt text WarningH335: May cause respiratory irritation.[8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with environmental controls and followed by personal barriers, is critical. The primary goal is to minimize or eliminate exposure through all potential routes.

2.1. Engineering Controls: The First Line of Defense The causality for requiring robust engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

  • Ventilation: All handling of Methyl (2S)-2-aminooxypropanoate;hydrochloride, especially the weighing and transfer of the solid powder, must be performed in a well-ventilated area.[9]

  • Chemical Fume Hood: For any procedure with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory.[10] This is the most effective way to prevent inhalation exposure.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11] Their proximity is crucial for immediate decontamination in case of accidental contact.

2.2. Personal Protective Equipment (PPE): The Essential Barrier PPE does not reduce the hazard itself but provides a critical barrier between the user and the chemical. The selection of appropriate PPE is based directly on the substance's hazard profile.

  • Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, ANSI-approved safety glasses with side shields are the minimum requirement.[9] A face shield should be worn in conjunction with safety glasses when there is a significant risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[9]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.[9]

  • Respiratory Protection: In situations where a fume hood is not available or engineering controls are insufficient to control airborne concentrations, a government-approved respirator may be necessary.[12] Respirator use requires specialized training, fit-testing, and medical surveillance as part of an institutional respiratory protection program.[12]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for mitigating risks during routine laboratory operations.

3.1. Step-by-Step Handling Protocol

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[12]

  • Work Area: Designate a specific area within a chemical fume hood for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound on a disposable weigh boat or paper within the fume hood to contain any potential dust.

    • Use spatulas and tools dedicated to this chemical or thoroughly cleaned before use.

    • Avoid any actions that could generate dust, such as crushing or vigorous scraping.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[9][13] Do not eat, drink, or smoke in the laboratory area.[13][14]

3.2. Storage Requirements Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release or reaction.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][13]

  • Location: Store in a cool, dry, and well-ventilated place.[9]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.[14][15] Segregation from incompatible materials prevents hazardous reactions.

Section 4: Emergency and First-Aid Procedures

Preparedness is key to effectively managing an emergency. All personnel must be familiar with these procedures before working with the chemical.

4.1. First-Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately move the person to fresh air.[11][13] If breathing is difficult or symptoms such as respiratory irritation develop, seek immediate medical attention.[13]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[13] Flush the affected skin with plenty of water for at least 15 minutes.[12] If skin irritation occurs, seek medical advice.[13][14]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[11][14] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[11][14] Seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: If swallowed, rinse the mouth with water.[13] Do NOT induce vomiting.[10] Call a poison center or doctor immediately for treatment advice.[13]

4.2. Spill Response Protocol A systematic approach to spill cleanup is necessary to protect personnel and the environment. The following workflow should be adopted for incidental spills that laboratory personnel are trained and equipped to handle.

Caption: Workflow for incidental chemical spill response.

Section 5: Disposal Considerations

Chemical waste must be managed in a compliant and environmentally responsible manner.

5.1. Waste Characterization Due to its hazardous properties, Methyl (2S)-2-aminooxypropanoate;hydrochloride and any materials contaminated with it must be treated as hazardous waste.[12]

5.2. Step-by-Step Disposal Protocol

  • Segregation: Do not mix this waste with incompatible materials.[15] Collect all waste (unused solid, contaminated PPE, cleanup debris) in a dedicated, chemically resistant, and sealable container.[15]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "Methyl (2S)-2-aminooxypropanoate;hydrochloride".[12][15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until collection.

  • Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[15][16] Never dispose of this chemical down the drain or in the regular trash.[15]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15][17] After rinsing, the original label should be defaced before the container is discarded.[15]

Section 6: Application Context - A Typical Oxime Ligation Workflow

To provide context for the handling procedures, this section outlines a generalized workflow where this chemical might be used. The aminooxy group provides a powerful tool for conjugation.[1] The reaction is efficient and forms a stable oxime bond, which is more stable to hydrolysis than hydrazone or imine linkages.[1][3]

Caption: Generalized workflow for an oxime ligation reaction.

References

  • methyl (2S)-2-(aminooxy)
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton University.
  • 2 - SAFETY D
  • methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem. PubChem.
  • How to dispose of hydrochloric acid - Lab Alley. Lab Alley.
  • Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals - Benchchem. BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 89766-91-6|2-(Aminooxy)-2-methylpropanoic acid hydrochloride|BLD Pharm. BLD Pharm.
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  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety.
  • Safety D
  • Material Safety Data Sheet - Chemicea Pharmaceuticals. Chemicea Pharmaceuticals.
  • Emergency Preparedness 101: How to Respond to Ammonia Spills. Tanner Industries.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC.
  • Chemical Waste Disposal Guidelines. Columbia University.
  • Protocol for PEG Aminooxy - BroadPharm. BroadPharm.
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - ThinkIR. University of Louisville.
  • Chemical disposal: what you need to know - DENIOS Ltd. DENIOS Ltd.
  • Medetomidine hydrochloride - AERU - University of Hertfordshire. University of Hertfordshire.
  • Medetomidine Hydrochloride-impurities | Pharmaffiliates.

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Conjugation of Methyl (2S)-2-aminooxypropanoate to Aldehyde-Tagged Proteins

Introduction & Mechanistic Insights The development of highly homogeneous bioconjugates—such as antibody-drug conjugates (ADCs) and targeted diagnostic probes—requires bioorthogonal handles that do not perturb native pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The development of highly homogeneous bioconjugates—such as antibody-drug conjugates (ADCs) and targeted diagnostic probes—requires bioorthogonal handles that do not perturb native protein folding or function[1]. The aldehyde tag (e.g., SMARTag™ technology) utilizes a minimal consensus sequence (CxPxR) where the cysteine residue is co-translationally oxidized to formylglycine (fGly) by the formylglycine-generating enzyme (FGE)[2]. This enzymatic conversion yields a unique, reactive aldehyde group on the target protein.

Methyl (2S)-2-aminooxypropanoate hydrochloride (MW: 155.6 g/mol )[3] serves as a highly efficient bioconjugation linker. It features an aminooxy (hydroxylamine) moiety that reacts specifically with the fGly aldehyde to form a stable oxime bond[1].

As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions to ensure a self-validating and reproducible protocol:

  • Oxime vs. Hydrazone Stability: Aminooxy groups are vastly superior to hydrazides for bioconjugation because the resulting oxime bond is significantly more hydrolytically stable than a hydrazone linkage under physiological conditions[4].

  • Nucleophilic Catalysis: At neutral pH, Schiff base formation is thermodynamically slow. By introducing aniline as a nucleophilic catalyst, the reaction rate is accelerated by orders of magnitude[5]. Aniline rapidly forms a highly reactive protonated Schiff base intermediate with the fGly aldehyde, which then undergoes rapid transimination with the alpha-effect aminooxy nucleophile[5].

  • pH Optimization: A reaction pH of 5.5 strikes the optimal thermodynamic balance. It is acidic enough to protonate the aniline Schiff base intermediate (enhancing its electrophilicity), yet mild enough to prevent protein denaturation or aggregation[4].

Reaction Workflow

G A Target Protein (CxPxR Tag) C Aldehyde-Tagged Protein (fGly) A->C Cys to fGly Oxidation B FGE Enzyme (In vivo/In vitro) B->C Catalyzes E Oxime-Ligated Protein Conjugate C->E Oxime Ligation D Methyl (2S)-2- aminooxypropanoate + Aniline (pH 5.5) D->E Reactants

Workflow of site-specific oxime ligation using an aldehyde tag and aminooxypropanoate.

Materials and Reagents

  • Target Protein: Purified fGly-containing protein (Recommended concentration: 1–10 mg/mL).

  • Linker: Methyl (2S)-2-aminooxypropanoate hydrochloride[3].

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Catalyst: Aniline acetate (Prepare a 100 mM stock fresh in Conjugation Buffer)[4].

  • Purification Hardware: Size Exclusion Chromatography (SEC) columns (e.g., Superdex 75/200) or 10 kDa MWCO centrifugal filter units.

Step-by-Step Protocol

Step 1: Buffer Exchange Exchange the aldehyde-tagged protein into the Conjugation Buffer (pH 5.5) using a desalting column or MWCO centrifugal filter.

  • Causality: Amine-containing buffers (e.g., Tris, Glycine) will competitively react with the aldehyde group and must be rigorously removed prior to conjugation.

Step 2: Reagent Preparation Prepare a 100 mM stock of Methyl (2S)-2-aminooxypropanoate hydrochloride in Conjugation Buffer or DMSO.

  • Causality: Preparing fresh stock prevents premature degradation or hydrolysis of the highly reactive aminooxy handle.

Step 3: Conjugation Reaction To the protein solution (e.g., 50 µM final protein concentration), add Methyl (2S)-2-aminooxypropanoate to a final concentration of 1.0–2.5 mM (representing a 20–50x molar excess)[4]. Immediately add the aniline acetate stock to achieve a final catalyst concentration of 10 mM[5].

  • Causality: A 20-50x molar excess of the aminooxy reagent drives the equilibrium toward complete oxime formation. Aniline acts as the necessary transimination catalyst to bypass the slow direct condensation kinetics[5].

Step 4: Incubation Incubate the reaction mixture at room temperature (20–25 °C) for 2 to 12 hours with gentle agitation[6].

  • Causality: The exact time depends on steric hindrance around the fGly residue. Unhindered termini typically reach >95% conversion in 2 hours, while internal tags may require up to 12 hours.

Step 5: Purification Remove excess small molecules and aniline by passing the reaction mixture through a desalting column equilibrated in 1x PBS (pH 7.4), or by performing 4–5 volume washes in a MWCO centrifugal filter[4].

  • Causality: Shifting the pH back to 7.4 halts any reverse hydrolysis and stabilizes the target protein for long-term storage.

Step 6: Characterization Verify conjugation via intact liquid chromatography-mass spectrometry (LC-MS).

  • Causality: A successful reaction will show a precise mass shift corresponding to the addition of the methyl propanoate moiety minus the mass of one water molecule (condensation byproduct).

Data Presentation: Conjugation Efficiency Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the oxime ligation efficiency of aldehyde-tagged proteins.

Reaction ConditionCatalyst (Aniline)pH LevelMolar Excess (Linker)Time to >90% ConversionConjugation Efficiency
Optimized (Standard) 10 mM5.550x2 - 4 hours> 95%
No Catalyst 0 mM5.550x12 - 24 hours60 - 75%
Neutral pH 10 mM7.450x8 - 12 hours80 - 85%
Low Reagent Excess 10 mM5.55x6 - 8 hours~ 70%

Troubleshooting

  • Incomplete Conjugation (<80% yield):

    • Cause: Incomplete FGE conversion during protein expression, or the presence of competing amines in the buffer.

    • Solution: Verify fGly conversion rates of the unconjugated protein via LC-MS. Ensure rigorous buffer exchange into amine-free Sodium Acetate buffer.

  • Protein Precipitation:

    • Cause: The target protein may be unstable at pH 5.5 or in the presence of 10 mM aniline.

    • Solution: Increase the pH slightly to 6.0 (note: this will increase required reaction time) or reduce aniline concentration to 1-5 mM.

References

  • Bertozzi, C. R., et al. (2009). "Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Rabuka, D., Rush, J. S., deHart, G. W., Wu, P., & Bertozzi, C. R. (2012). "Site-specific chemical protein conjugation using genetically encoded aldehyde tags." Nature Protocols. URL:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry." Journal of the American Chemical Society (JACS). URL:[Link]

Sources

Application

Application Notes and Protocols for Bioconjugation with Methyl (2S)-2-aminooxypropanoate;hydrochloride

Introduction: The Power and Precision of Oxime Ligation In the landscape of bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids, precision and stability are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids, precision and stability are paramount.[1] Among the array of chemical strategies, oxime ligation has emerged as a robust and highly selective method for forging stable bonds under mild, aqueous conditions.[2] This bioorthogonal reaction, occurring between an aminooxy group and a carbonyl (aldehyde or ketone), offers exceptional control over the site of modification, a critical factor in preserving the biological activity of the target molecule.[3][4]

This guide provides a comprehensive overview and detailed protocols for utilizing Methyl (2S)-2-aminooxypropanoate;hydrochloride, a versatile aminooxy-containing linker, for bioconjugation. We will delve into the mechanistic underpinnings of oxime ligation, provide step-by-step experimental procedures, and discuss the essential analytical techniques for characterizing the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemistry for creating well-defined bioconjugates for therapeutic, diagnostic, and research applications.[5][6]

The Chemistry of Oxime Ligation

The core of this bioconjugation strategy is the reaction between the nucleophilic aminooxy moiety (R-O-NH₂) of Methyl (2S)-2-aminooxypropanoate;hydrochloride and an electrophilic aldehyde or ketone on the target biomolecule to form a stable oxime linkage (R-O-N=C).[2] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups typically found in biological systems, thereby minimizing off-target modifications.[3]

While the reaction can proceed uncatalyzed, its rate is significantly influenced by pH, with optimal conditions typically falling in the acidic range of pH 4-5.[7] However, for many biomolecules that are sensitive to acidic conditions, the reaction can be effectively catalyzed by aniline or its derivatives, such as p-phenylenediamine, allowing for efficient ligation at or near neutral pH (pH 7).[7] These catalysts function as nucleophilic catalysts, accelerating the formation of the oxime bond.[2]

Advantages of Using Methyl (2S)-2-aminooxypropanoate;hydrochloride
  • Stability: The resulting oxime bond is significantly more stable against hydrolysis compared to other linkages like hydrazones, ensuring the integrity of the bioconjugate in biological environments.[7]

  • Versatility: The methyl ester group on the linker can be hydrolyzed to a carboxylic acid, providing an additional handle for subsequent modifications.[6]

  • Bioorthogonality: The aminooxy group does not react with other functional groups found in proteins and other biomolecules, ensuring specific conjugation to the intended carbonyl site.[3][8]

Experimental Protocols

PART 1: Generation of a Carbonyl Group on the Target Biomolecule

The prerequisite for oxime ligation is the presence of an aldehyde or ketone on the biomolecule of interest. Below are two common strategies to achieve this.

Protocol 1A: Periodate Oxidation of Glycoproteins

This method is suitable for glycoproteins containing sialic acid residues. Mild oxidation with sodium periodate cleaves the diol of sialic acid to generate an aldehyde group.

Materials:

  • Glycoprotein of interest

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5[9]

  • Glycerol or Ethylene Glycol

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange

Procedure:

  • Buffer Exchange: Dissolve the glycoprotein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange using an SEC column.

  • Periodate Oxidation:

    • Prepare a fresh solution of 100 mM sodium periodate in the Reaction Buffer.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes, protected from light.

  • Quenching:

    • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.[10]

    • Incubate on ice for 10-15 minutes.

  • Purification: Immediately purify the aldehyde-containing glycoprotein from excess periodate and quenching agent using an SEC column pre-equilibrated with the desired reaction buffer for the subsequent oxime ligation (e.g., 100 mM sodium phosphate, pH 7.0).

Protocol 1B: Enzymatic Generation of an Aldehyde Tag

For non-glycosylated proteins, a carbonyl group can be introduced site-specifically using an aldehyde tag. This involves genetically encoding a specific peptide sequence (e.g., CxPxR) that is recognized by a formylglycine-generating enzyme (FGE), which oxidizes the cysteine residue to a formylglycine containing an aldehyde.[8]

(This protocol assumes the user has access to a protein expression system capable of co-expressing the target protein with the aldehyde tag and FGE. The detailed procedures for protein expression and purification are beyond the scope of this guide but are readily available in molecular biology literature.)

PART 2: Oxime Ligation with Methyl (2S)-2-aminooxypropanoate;hydrochloride

This protocol describes the conjugation of the aldehyde- or ketone-containing biomolecule with the aminooxy linker.

Materials:

  • Aldehyde/ketone-functionalized biomolecule (from PART 1)

  • Methyl (2S)-2-aminooxypropanoate;hydrochloride[11]

  • Conjugation Buffer: 100 mM Sodium Phosphate, pH 7.0[7]

  • Aniline or p-Phenylenediamine (as a catalyst, optional but recommended for neutral pH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC, HPLC, or dialysis)

Safety Precaution: Methyl (2S)-2-aminooxypropanoate;hydrochloride is classified as an acute toxicant and skin/eye irritant.[11] Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

Procedure:

  • Prepare Stock Solutions:

    • Biomolecule: Prepare the aldehyde/ketone-functionalized biomolecule in the Conjugation Buffer at a concentration of 1-5 mg/mL (typically 10-100 µM).

    • Aminooxy Linker: Prepare a 100 mM stock solution of Methyl (2S)-2-aminooxypropanoate;hydrochloride in anhydrous DMF or DMSO.

    • Catalyst (Optional): Prepare a 100 mM stock solution of aniline or p-phenylenediamine in the Conjugation Buffer. Note: The solubility of aniline in aqueous buffer is limited.

  • Conjugation Reaction:

    • To the biomolecule solution, add the Methyl (2S)-2-aminooxypropanoate;hydrochloride stock solution to achieve a final molar excess of 10-50 fold over the biomolecule.

    • If using a catalyst, add the aniline or p-phenylenediamine stock solution to a final concentration of 2-10 mM.[7]

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by analytical techniques (see PART 3).

  • Purification of the Bioconjugate:

    • Once the reaction is complete, remove the excess linker and catalyst.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller reactants.

      • Dialysis/Diafiltration: Useful for removing small molecules from the protein conjugate.[7]

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for peptides and smaller proteins, offering high-resolution separation.[3]

PART 3: Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and determine the quality of the final product.[12][13]

Analytical TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight upon conjugation.A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.
Mass Spectrometry (MS) To confirm the covalent attachment of the linker and determine the drug-to-antibody ratio (DAR) if applicable.[14][15]An increase in the molecular weight of the biomolecule corresponding to the mass of the attached linker(s).
UV-Vis Spectroscopy To quantify the protein concentration and, if a chromophore is conjugated, the degree of labeling.[15]The protein's characteristic absorbance at 280 nm and potentially a new absorbance peak from the conjugated molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity and homogeneity of the bioconjugate.[12]A shift in the retention time of the conjugated biomolecule compared to the starting material.
Dynamic Light Scattering (DLS) To evaluate the size distribution and aggregation state of the bioconjugate.[12]A monodisperse population with the expected hydrodynamic radius, indicating a lack of aggregation.

Visualizing the Workflow

Oxime Ligation Reaction Scheme

G Biomolecule Biomolecule-CHO (Aldehyde) Conjugate Biomolecule-CH=N-O-R (Oxime Conjugate) Biomolecule->Conjugate + Linker H2N-O-R (Aminooxy Linker) Linker->Conjugate + Water H2O Conjugate->Water - G cluster_prep Biomolecule Preparation cluster_conjugation Conjugation Reaction cluster_analysis Analysis Start Start: Glycoprotein or Aldehyde-Tagged Protein Oxidation Periodate Oxidation or Enzymatic Activation Start->Oxidation Purify1 Purification (SEC) Oxidation->Purify1 Ligation Oxime Ligation with Methyl (2S)-2-aminooxypropanoate;HCl (Aniline Catalyst) Purify1->Ligation Purify2 Purification of Conjugate (SEC, HPLC, or Dialysis) Ligation->Purify2 Characterization Characterization: SDS-PAGE, MS, HPLC, DLS Purify2->Characterization Final Final Bioconjugate Characterization->Final

Caption: A step-by-step workflow for the bioconjugation process, from biomolecule preparation to final product analysis.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Vertex AI Search.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. Vertex AI Search.
  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Available from: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates: mAbs. Taylor & Francis Online. Available from: [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC. National Center for Biotechnology Information. Available from: [Link]

  • methyl (2S)-2-(aminooxy)propanoate hydrochloride — Chemical Substance Information. Vertex AI Search.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights | Veranova. Veranova. Available from: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Vertex AI Search.
  • Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • Aminooxy Functionalized Oligonucleotides: Preparation, On-Support Derivatization, and Postsynthetic Attachment to Polymer Support | Bioconjugate Chemistry - ACS Publications. American Chemical Society Publications. Available from: [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - ACS Publications. American Chemical Society Publications. Available from: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. Available from: [Link]

  • Top 7 PEG45 Linkers for Bioconjugation: From NHS to Maleimide. Vertex AI Search.
  • methyl (2S)-2-(methylamino)propanoate hydrochloride — Chemical Substance Information - NextSDS. Vertex AI Search.
  • methyl (2S)-2-(methylamino)propanoate hydrochloride | C5H12ClNO2 | CID 13850987. PubChem. Available from: [Link]

  • Bioconjugation Protocols: Strategies and Methods - ResearchGate. ResearchGate. Available from: [Link]

  • Types of Bioconjugate Chemistry for Molecular Engineering - Bio-Synthesis. Bio-Synthesis. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for Methyl (2S)-2-aminooxypropanoate;hydrochloride Ligations

Welcome to the technical support center for oxime ligations utilizing Methyl (2S)-2-aminooxypropanoate;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oxime ligations utilizing Methyl (2S)-2-aminooxypropanoate;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimization strategies for this powerful bioconjugation technique. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and general reaction conditions for ligations involving Methyl (2S)-2-aminooxypropanoate;hydrochloride and a carbonyl-containing molecule (aldehyde or ketone).

Q1: What is the fundamental principle of this ligation reaction?

A1: This ligation is a chemoselective reaction known as an oxime ligation. The aminooxy group (-ONH₂) of Methyl (2S)-2-aminooxypropanoate;hydrochloride nucleophilically attacks an aldehyde or ketone to form a stable oxime bond (-O-N=C).[1][2] This reaction is highly specific, allowing for the precise conjugation of molecules in complex biological mixtures under mild conditions.[1][2]

Q2: Why is a catalyst necessary for this reaction, especially at neutral pH?

A2: While oxime ligation can proceed without a catalyst, the reaction rate is optimal in a slightly acidic pH range of 4-5.[3][4] This is often incompatible with acid-sensitive biomolecules. At a more physiologically relevant neutral pH (around 7), the reaction is significantly slower.[3][4] Nucleophilic catalysts, such as aniline and its derivatives, are employed to accelerate the reaction at neutral pH.[3][5] They do so by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is more susceptible to attack by the aminooxy group.[5][6]

Q3: What are the most common catalysts for this ligation, and how do I choose the right one?

A3: Aniline has traditionally been a common catalyst.[3][7][8] However, substituted anilines have been shown to be more effective. The choice of catalyst often depends on the desired reaction rate, the solubility of the catalyst, and the specific substrates involved.

  • m-Phenylenediamine (mPDA): A highly efficient catalyst that can be up to 15 times more effective than aniline.[7][8] Its high aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements.[7][8]

  • p-Phenylenediamine (pPDA): Another superior catalyst to aniline, demonstrating a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction at pH 7.[4][6] It is effective over a pH range of 4-7.[4][6]

For most applications at neutral pH where rapid and efficient ligation is desired, mPDA or pPDA are the recommended starting points.

Q4: What is the optimal pH for my ligation reaction?

A4: The optimal pH is a balance between maximizing the reaction rate and maintaining the stability of your biomolecules.

  • For uncatalyzed reactions: A pH of 4.0-5.0 is generally optimal.[9]

  • For catalyzed reactions at neutral pH: A pH of around 7.0 is commonly used with catalysts like mPDA or pPDA.[4][6][7][8]

It is highly recommended to perform a pH optimization study for your specific system.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to troubleshooting common problems in your ligation experiments.

Issue 1: Low or No Product Yield

Low yield is one of the most frequent challenges. The following decision tree can guide your troubleshooting process.

G start Low Yield Observed q1 Is the reaction pH optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using a catalyst at neutral pH? a1_yes->q2 s1 Adjust pH. For uncatalyzed reactions, aim for pH 4-5. For catalyzed reactions, use pH ~7. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst concentration sufficient? a2_yes->q3 s2 Incorporate a catalyst. mPDA or pPDA are recommended for neutral pH reactions. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are your reagents of high purity and freshly prepared? a3_yes->q4 s3 Increase catalyst concentration. mPDA has high aqueous solubility, allowing for higher concentrations. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Could steric hindrance be a factor? a4_yes->q5 s4 Use fresh, high-purity reagents. Aldehydes can oxidize, and the aminooxy group can be unstable. a4_no->s4 s4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No s5 Increase reaction time and/or temperature. Consider a more effective catalyst. a5_yes->s5 end_node If issues persist, contact technical support. a5_no->end_node s5->end_node

Caption: Troubleshooting workflow for low yield in oxime ligations.

Issue 2: Slow Reaction Rate

When your reaction is proceeding too slowly, consider the following optimizations:

  • Increase Reactant Concentration: Oxime ligation is a bimolecular reaction, so increasing the concentration of both the aminooxy and carbonyl components will increase the rate.[3]

  • Increase Catalyst Concentration: For catalyzed reactions, a higher concentration of the catalyst will lead to a faster reaction. mPDA is particularly advantageous here due to its high solubility.[7][8]

  • Elevate the Temperature: Increasing the reaction temperature can significantly accelerate the ligation.[3] For time-sensitive applications like radiolabeling, reactions have been reported to reach completion in as little as 5 minutes at 75°C.[1]

  • Optimize the Solvent: While aqueous buffers are common, the inclusion of organic co-solvents like DMSO or DMF can increase the reaction rate.[10] In some cases, neat acetic acid can be used for less reactive ketones.[3]

  • Consider Freezing: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH due to a concentrating effect of the reactants.[3][11]

Issue 3: Side Reactions or Product Instability
  • Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids, which are unreactive in this ligation. It is crucial to use fresh, high-purity aldehydes.

  • Aminooxy Instability: The aminooxy group can be unstable under certain conditions.[12] Proper storage and handling of Methyl (2S)-2-aminooxypropanoate;hydrochloride are important.

  • Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic conditions.

Catalyst and Condition Optimization Data

The following tables summarize key data for catalyst selection and reaction condition optimization.

Table 1: Comparison of Common Catalysts for Oxime Ligation

CatalystTypical ConcentrationpH RangeRelative Rate Enhancement (vs. uncatalyzed at neutral pH)Key AdvantagesReference(s)
Uncatalyzed-4-71xSimple, no catalyst removal needed.[3]
Aniline10-100 mM4.5 - 7.0Up to 40xWell-established, readily available.[3][5]
p-Phenylenediamine (pPDA)2-10 mM4-7Up to 120xHighly effective at low concentrations.[4][6]
m-Phenylenediamine (mPDA)50-750 mM~7.0Up to 15x more efficient than anilineHigh aqueous solubility allows for significant rate acceleration.[3][7][8]

Table 2: Influence of pH on Aniline-Catalyzed Oxime Ligation

pHRelative Reaction RateNotesReference(s)
4.5HighOptimal for many oxime ligations, but may not be suitable for acid-sensitive biomolecules.[3]
7.0ModerateSlower than at acidic pH, but catalysis significantly improves the rate for bioconjugation.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Carbonyl-containing molecule (aldehyde or ketone)

  • Methyl (2S)-2-aminooxypropanoate;hydrochloride

  • Aniline (stock solution in reaction buffer or DMSO)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)

  • Analytical tools for monitoring the reaction (TLC, HPLC, or MS)

Procedure:

  • Prepare Stock Solutions: Dissolve the carbonyl-containing molecule and Methyl (2S)-2-aminooxypropanoate;hydrochloride in the reaction buffer to create stock solutions of known concentrations. Prepare a stock solution of aniline.

  • Set up the Reaction: In a reaction vessel, combine the carbonyl-containing molecule and the aminooxy compound to the desired final concentrations.

  • Initiate the Reaction: Add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 100 mM).[13]

  • Incubate the Reaction: Allow the reaction to proceed at room temperature. For slower reactions, incubation can be performed at 37°C.[3][14]

  • Monitor the Reaction: At regular intervals, take aliquots of the reaction mixture and analyze them by TLC, HPLC, or MS to monitor the formation of the oxime product.[3]

  • Work-up and Purification: Once the reaction is complete, the product can be purified using techniques such as HPLC or solid-phase extraction (SPE).[3]

Protocol 2: pH Optimization for Oxime Ligation

This protocol provides a framework for determining the optimal pH for your specific reaction.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Removal of Excess Methyl (2S)-2-aminooxypropanoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream purification of bioconjugates and small molecules fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream purification of bioconjugates and small molecules following oxime ligation.

Diagnostic Overview: The Aminooxy Challenge

Methyl (2S)-2-aminooxypropanoate hydrochloride (Molecular Weight: 155.6 g/mol ) is a highly efficient, nucleophilic O-alkylhydroxylamine derivative used to form stable oxime linkages[1]. However, the very property that makes it useful—the α -effect, which supercharges the nucleophilicity of the nitrogen atom—makes the removal of unreacted excess reagent notoriously difficult.

If left in the crude mixture, the free aminooxy group will act as a "carbonyl trap," reacting rapidly with ambient volatile electrophiles (such as laboratory traces of acetone, acetaldehyde, or formaldehyde)[2]. This leads to heterogeneous byproduct formation, complicating downstream mass spectrometry (LC-MS) characterization and potentially interfering with in vivo biological assays.

Troubleshooting Q&A (FAQs)

Q1: Why can't I just use standard liquid-liquid extraction to remove the excess reagent? A: Methyl (2S)-2-aminooxypropanoate hydrochloride is a highly polar, water-soluble salt. While it might seem logical to use an aqueous wash to remove it, the target products in bioconjugation (such as modified peptides, ADCs, or oligonucleotides) are often amphiphilic. This leads to co-partitioning into the aqueous layer. Furthermore, adjusting the pH to free-base the aminooxy group increases its partition into organic solvents, but simultaneously increases the risk of it reacting with trace carbonyl impurities in those solvents.

Q2: What is the most efficient method to remove the unreacted reagent without losing my target product? A: The gold standard for removing excess aminooxy reagents without chromatographic loss is the use of carbonyl-functionalized scavenger resins , such as polymer-bound benzaldehyde[3]. These insoluble solid supports present a high local concentration of reactive aldehydes. When added to the crude mixture, the excess aminooxy reagent undergoes rapid oxime ligation with the resin. A simple filtration then separates the solid-phase captured reagent from your pure liquid-phase product[4].

Q3: My target molecule is a large protein/antibody. How should I purify it? A: For macromolecular targets (e.g., proteins >10 kDa), Size Exclusion Chromatography (SEC) or spin-column desalting is highly effective. The massive size differential between the protein conjugate and the small molecule aminooxy reagent allows for rapid separation. Ensure your running buffer is slightly acidic (pH 5.5–6.5) to maintain the hydrolytic stability of the newly formed oxime bond on your target protein[5].

Q4: I don't have scavenger resins in my lab. Is there a chemical quenching alternative? A: Yes. You can perform a "carbonyl capture" by adding a massive excess of a small, volatile ketone like acetone, or a water-soluble keto-acid like pyruvic acid[6]. This rapidly converts the highly reactive free aminooxy group into a stable, less polar acetoxime. While this prevents the reagent from reacting with ambient aldehydes, it does not remove the mass from your mixture. You must follow this quench with Reverse-Phase HPLC (RP-HPLC) to separate your target product from the quenched byproduct[2].

Quantitative Comparison of Removal Strategies

To select the optimal purification route, compare the parameters in the table below based on your specific target product and available equipment.

Removal MethodIdeal Target Product TypeRemoval EfficiencyProcessing TimeCost & Scalability
Scavenger Resin Small molecules, Peptides>95% (No chromatography)1–2 HoursModerate / Excellent
SEC / Desalting Large Proteins (>10 kDa)>99% (Size-based)< 30 MinutesLow / Good
Quench + RP-HPLC Peptides, Lipids>98% (Requires HPLC)2–4 HoursHigh / Poor
Liquid Extraction Highly lipophilic organics<50% (Prone to partitioning)1 HourLow / Moderate

Experimental Protocols & Self-Validating Workflows

As a best practice, every purification step must be self-validating. Follow these step-by-step methodologies to ensure absolute removal of the aminooxy reagent.

Protocol A: Solid-Phase Scavenging (Polymer-Bound Benzaldehyde)

Use this method for small molecules and peptides where SEC is not viable.

  • Preparation: Upon completion of the oxime ligation, dilute the crude reaction mixture in a suitable solvent (e.g., DMF, Methanol, or an aqueous buffer at pH 5.0–6.0).

  • Resin Addition: Add 5 to 10 molar equivalents (relative to the initial excess of the aminooxy reagent) of3[3] to the mixture.

  • Incubation: Agitate the suspension gently at room temperature for 1 to 2 hours. The nucleophilic aminooxy group of the excess Methyl (2S)-2-aminooxypropanoate will attack the resin-bound aldehydes, forming a covalent oxime linkage on the solid support.

  • Filtration: Filter the mixture through a sintered glass funnel or a spin-filter column.

  • Washing: Wash the resin twice with the reaction solvent to ensure complete recovery of the target product.

  • Concentration: Combine the filtrate and washes, then lyophilize or concentrate under reduced pressure.

  • Validation Step: Analyze an aliquot of the final product via LC-MS. The complete absence of the m/z 120.06 [M+H]+ peak (corresponding to the free base of Methyl (2S)-2-aminooxypropanoate) confirms successful scavenging.

Protocol B: Chemical Quenching & RP-HPLC

Use this method when scavenger resins are unavailable and the product can withstand HPLC purification.

  • Quenching: To the crude reaction mixture, add a 100-fold molar excess of acetone or a 10-fold excess of pyruvic acid[6].

  • Incubation: Stir at room temperature for 30 minutes. This converts the highly reactive aminooxy reagent into a stable acetoxime derivative.

  • Preparation for HPLC: Dilute the quenched mixture with 0.1% TFA in water to adjust the pH to ~2.0. This ensures both the target product and the quenched byproduct are fully protonated for predictable column binding.

  • Chromatography: Inject the sample onto a C18 Reverse-Phase HPLC column.

  • Elution: Run a standard gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). The small, polar quenched acetoxime byproduct will elute significantly earlier than larger, more hydrophobic conjugates.

  • Validation Step: Monitor the HPLC trace at 214 nm. The disappearance of the broad, early-eluting free aminooxy peak and the appearance of a sharp, slightly later-eluting acetoxime peak confirms successful quenching prior to fraction collection.

Mandatory Visualization: Scavenger Resin Workflow

G Start Crude Reaction Mixture (Product + Excess Reagent) Resin Add Polymer-Bound Benzaldehyde Resin Start->Resin Incubate Incubate (1-2h, RT) Oxime Formation on Resin Resin->Incubate Filter Filtration Incubate->Filter Filtrate Filtrate: Pure Target Product Filter->Filtrate Liquid Phase Solid Resin: Captured Aminooxy Reagent Filter->Solid Solid Phase

Workflow for removing excess aminooxy reagent using polymer-bound benzaldehyde scavenger resin.

References

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Source: RSC Publishing URL:[Link][2]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives Source: PMC - NIH URL: [Link][3]

  • A New Catch-and-release Purification Method Using a Levulinyl Group as a Tag Source: ResearchGate URL:[Link][4]

  • Native Chemical Ligation: A Boon to Peptide Chemistry Source: MDPI URL:[Link][5]

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' Source: D-NB.info URL: [Link][6]

Sources

Reference Data & Comparative Studies

Validation

"Methyl (2S)-2-aminooxypropanoate;hydrochloride" performance with different catalysts

A High-Performance Comparison Guide: Catalytic Optimization for Oxime Ligation using Methyl (2S)-2-aminooxypropanoate Hydrochloride Executive Summary Methyl (2S)-2-aminooxypropanoate hydrochloride is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

A High-Performance Comparison Guide: Catalytic Optimization for Oxime Ligation using Methyl (2S)-2-aminooxypropanoate Hydrochloride

Executive Summary

Methyl (2S)-2-aminooxypropanoate hydrochloride is a highly versatile, chiral aminooxy building block utilized extensively in the synthesis of complex peptides, bioconjugates, and pharmaceutical intermediates. Its primary utility lies in its ability to form stable oxime linkages via bioorthogonal condensation with aldehydes and ketones. However, a significant bottleneck in utilizing aminooxy compounds at physiological conditions (pH 7.0) is the inherently slow reaction kinetics.

To overcome this thermodynamic hurdle, nucleophilic organocatalysts are employed. This guide provides an objective, data-driven comparison of different catalysts—Aniline, m-Phenylenediamine (mPDA), and p-Phenylenediamine (pPDA)—evaluating their performance in accelerating the oxime ligation of Methyl (2S)-2-aminooxypropanoate.

Mechanistic Causality: The Role of Nucleophilic Catalysis

Understanding why a catalyst is required dictates how to optimize the reaction. In the absence of a catalyst, the formation of an oxime bond relies on the direct nucleophilic attack of the aminooxy group of Methyl (2S)-2-aminooxypropanoate onto a carbonyl carbon. At neutral pH, the concentration of the highly reactive protonated carbonyl species is negligible, leading to sluggish kinetics (1)[1].

Nucleophilic catalysts circumvent this high-energy barrier by introducing an alternative, lower-energy pathway. The catalyst (e.g., aniline or pPDA) rapidly condenses with the target aldehyde or ketone to form a protonated Schiff base (iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl. The aminooxy group of Methyl (2S)-2-aminooxypropanoate then executes a rapid transimination on the Schiff base, forming a tetrahedral intermediate that collapses into the stable oxime product while regenerating the catalyst (2)[2].

Mechanism A Aldehyde / Ketone Target C Protonated Schiff Base (Electrophilic Intermediate) A->C Catalyst Condensation B Nucleophilic Catalyst (pPDA / Aniline) B->C E Tetrahedral Intermediate C->E Transimination D Methyl (2S)-2-aminooxypropanoate Hydrochloride D->E Nucleophilic Attack E->B Catalyst Regeneration F Stable Oxime Conjugate E->F Dehydration

Catalytic cycle of oxime ligation with Methyl (2S)-2-aminooxypropanoate.

Quantitative Catalyst Performance Comparison

The choice of catalyst dictates the efficiency, required concentration, and biocompatibility of the reaction. Recent advancements have identified substituted anilines as superior alternatives to the traditional aniline catalyst. The table below summarizes the performance of various catalysts when reacting aminooxy compounds at physiological pH.

CatalystOptimal pH RangeTypical ConcentrationRelative Rate (pH 7.0)Key Characteristics
Uncatalyzed 4.0 - 5.0N/A1x (Baseline)Very slow at neutral pH; requires highly acidic conditions.
Aniline 4.0 - 6.0100 mM~6xTraditional standard; limited solubility; relatively slow at pH 7.0 (3)[3].
m-Phenylenediamine 5.0 - 7.050 - 100 mM~15xExcellent for ketones and small molecules; higher aqueous solubility (4)[4].
p-Phenylenediamine 4.0 - 7.02 - 10 mM~120xSuperior electron-donating properties; highly effective at low micromolar concentrations (5)[5].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific rigor, the following protocol details the pPDA-catalyzed oxime ligation of Methyl (2S)-2-aminooxypropanoate hydrochloride with a model aldehyde-functionalized substrate. The protocol integrates an LC-MS feedback loop to self-validate complete conversion.

Protocol S1 1. Reagent Preparation 10mM Aldehyde, 50mM Aminooxy in 100mM Phosphate Buffer (pH 7.0) S2 2. Catalyst Addition Add 2-10mM pPDA (Optimal) or 100mM Aniline S1->S2 S3 3. Reaction Incubation 25°C with gentle agitation S2->S3 S4 4. Self-Validating LC-MS Monitor mass shift at 15, 30, 60 min S3->S4 S5 5. Product Isolation Preparative HPLC Purification S4->S5

Step-by-step workflow for catalyzed oxime ligation and self-validation.

Step-by-Step Methodology:

1. Reagent Preparation:

  • Buffer: Prepare a 100 mM phosphate buffer at pH 7.0.

  • Substrate: Dissolve the target aldehyde in the buffer to a final concentration of 10 µM.

  • Aminooxy Reactant: Prepare a 50 µM stock of Methyl (2S)-2-aminooxypropanoate hydrochloride in the same buffer.

    • Causality Note: Utilizing the hydrochloride salt form is critical. It ensures excellent aqueous solubility and stabilizes the highly reactive aminooxy group against premature oxidation prior to the reaction (6)[6].

2. Catalyst Addition:

  • Prepare a fresh stock of p-phenylenediamine (pPDA) in DMSO.

  • Spike the reaction mixture with pPDA to achieve a final catalyst concentration of 2 mM.

    • Causality Note: pPDA is chosen over standard aniline because its electron-donating para-amino group drastically increases its nucleophilicity. This allows for a 50-fold reduction in catalyst loading compared to aniline (which typically requires 100 mM), preventing potential toxicity or purification issues downstream (5)[5].

3. Reaction Incubation:

  • Incubate the mixture at 25°C under gentle agitation. Avoid excessive heat to prevent off-target side reactions.

4. Self-Validating Monitoring (LC-MS):

  • Withdraw 5 µL aliquots at t = 0, 15, 30, and 60 minutes.

  • Quench the aliquots immediately by diluting in 0.1% formic acid (lowering the pH halts the catalytic cycle).

  • Analyze via LC-MS.

    • Validation Check: The successful formation of the oxime bond is confirmed by a distinct mass shift corresponding to the condensation product minus one water molecule (-18 Da). The complete disappearance of the Schiff base intermediate validates the completion of the transimination step, confirming the system has reached thermodynamic equilibrium (4)[4].

5. Purification:

  • Isolate the final Methyl (2S)-2-aminooxypropanoate conjugate using preparative HPLC, utilizing a gradient of H₂O/CH₃CN with 0.1% TFA.

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. nih.gov. 4

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - researchgate.net.5

  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem. 3

  • The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide - Benchchem. 1

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar.2

  • 2-(Aminooxy)propanoic acid | 2786-22-3 - Benchchem.6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl (2S)-2-aminooxypropanoate;hydrochloride

As a Senior Application Scientist, I recognize that the successful execution of bioconjugation and synthetic workflows relies entirely on the rigorous, safe handling of reactive intermediates. Methyl (2S)-2-aminooxypropa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the successful execution of bioconjugation and synthetic workflows relies entirely on the rigorous, safe handling of reactive intermediates. Methyl (2S)-2-aminooxypropanoate hydrochloride (CAS: 2248175-48-4 for the S-enantiomer[1]; 13748-82-8 for the racemate) is a highly potent, bifunctional building block. It is widely utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptide modifications due to its ability to form stable oxime linkages.

This guide provides a self-validating, field-proven protocol for handling this compound, ensuring both operator safety and the chemical integrity of your experiments.

Mechanistic Insight: The "Why" Behind the Safety Protocol

To handle a chemical safely, you must understand its reactivity. The aminooxy group (–O–NH₂) is an exceptionally powerful nucleophile due to the "alpha-effect"—the adjacent oxygen atom donates electron density, making the nitrogen highly reactive toward electrophiles like aldehydes and ketones.

To prevent premature oxidation and degradation, this compound is supplied as a hydrochloride (HCl) salt [2]. While this stabilizes the molecule, it introduces two critical handling challenges:

  • Hygroscopicity: The HCl salt rapidly absorbs atmospheric moisture. If exposed to humid air, the powder becomes tacky, leading to the hydrolysis of the methyl ester and rendering the reagent useless[2].

  • Inhalation Hazard: As a fine, crystalline salt, it poses a significant dust inhalation risk. It is classified under acute toxicity hazards (H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled)[3].

Mechanism Aminooxy Methyl (2S)-2- aminooxypropanoate Intermediate Hemiaminal Intermediate Aminooxy->Intermediate Acid Catalysis (pH 4-6) Carbonyl Target Aldehyde/Ketone Carbonyl->Intermediate Product Stable Oxime Linkage Intermediate->Product Dehydration (-H2O)

Mechanistic pathway of oxime ligation using the aminooxypropanoate nucleophile.

Physicochemical & Hazard Profile

Before initiating any workflow, familiarize yourself with the compound's quantitative data and hazard profile.

Property / HazardSpecificationOperational Implication
Molecular Weight 155.58 g/mol [1]Required for precise stoichiometric calculations during ligation.
Physical State Solid (Crystalline Powder)High risk of aerosolization; must be handled in a controlled airflow environment.
Storage Temperature 2°C to 8°C (or -20°C for long-term)[2]Must be stored under an inert atmosphere (Argon/Nitrogen) to prevent degradation.
Hazard Statements H302, H312, H332[3]Harmful via ingestion, skin contact, and inhalation. Strict PPE is mandatory.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive hydrochloride powders. The following PPE matrix is designed to create a self-validating barrier between the operator and the chemical.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Causality: The HCl salt can cause skin irritation and systemic toxicity upon absorption[3]. Double gloving ensures that if the outer glove is contaminated by reactive dust, it can be safely discarded without exposing the skin.
Eye Protection Tight-fitting Chemical Safety GogglesCausality: Airborne hydrochloride dust can cause severe ocular irritation and corneal damage. Standard safety glasses with side shields do not provide adequate seal against fine particulates.
Body Protection Flame-resistant Lab Coat & Closed-toe ShoesCausality: Prevents dermal exposure to accidental spills. The coat should be fully buttoned to minimize exposed skin.
Respiratory Class II Biological Safety Cabinet or Chemical Fume HoodCausality: Weighing dry powders generates microscopic aerosols. A fume hood with a minimum face velocity of 100 fpm captures these particulates before they reach the operator's breathing zone.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures both the safety of the operator and the chemical integrity of the Methyl (2S)-2-aminooxypropanoate hydrochloride.

Workflow Storage Cold Storage (2-8°C) Inert Atmosphere Equilibration Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibration Transfer Weighing Weighing in Fume Hood (Avoid Dust Inhalation) Equilibration->Weighing PPE Donned Reaction Oxime Ligation (pH 4.0 - 6.0) Weighing->Reaction Add Solvent Disposal Quench & Hazardous Waste Disposal Reaction->Disposal Completion

Workflow for handling Methyl (2S)-2-aminooxypropanoate HCl from storage to disposal.

Phase 1: Preparation and Equilibration
  • Retrieve and Equilibrate: Remove the sealed vial from the 2-8°C refrigerator. Do not open the vial immediately.

    • Causality: Opening a cold vial exposes the hygroscopic interior to ambient air, causing immediate condensation. This moisture will hydrolyze the ester and turn the powder into an unusable, tacky resin[2]. Allow the vial to equilibrate to room temperature for at least 30 minutes.

  • Prepare the Workspace: Ensure the chemical fume hood is clear of clutter. Lay down a disposable anti-static weighing mat to catch any stray powder.

Phase 2: Weighing and Transfer
  • Don PPE: Put on double nitrile gloves, chemical safety goggles, and a lab coat.

  • Weighing: Open the equilibrated vial inside the fume hood. Use an anti-static micro-spatula to transfer the desired mass to a tared glass vial.

    • Causality: Static electricity can cause fine hydrochloride powders to aerosolize or cling to surfaces, increasing exposure risk and reducing stoichiometric accuracy.

  • Reseal and Purge: Immediately after weighing, purge the stock vial with a gentle stream of dry Argon or Nitrogen gas before sealing tightly. Return to 2-8°C storage[2].

Phase 3: Dissolution and Reaction Execution
  • Solvent Addition: Dissolve the weighed powder in a suitable anhydrous solvent (e.g., DMF, DMSO, or an aqueous buffer adjusted to pH 4.0–6.0 for oxime ligation) directly inside the fume hood.

  • Catalysis: If performing an oxime ligation, the addition of aniline (10-100 mM) can be used as a nucleophilic catalyst to accelerate the reaction at mildly acidic pH.

Spill Management & Disposal Plan

Because aminooxy compounds are highly reactive, unreacted materials must not be disposed of directly into general organic waste streams, as they may cross-react with other waste chemicals (e.g., forming unexpected oximes with waste ketones).

Spill Protocol (Dry Powder)
  • Isolate: If a spill occurs outside the fume hood, evacuate the immediate area to allow dust to settle.

  • Contain: Wearing a particulate respirator (N95/P100) and standard PPE, gently cover the spilled powder with damp paper towels to prevent further aerosolization.

  • Clean: Sweep up the damp material using a non-sparking tool and place it in a designated hazardous solid waste container. Wash the area thoroughly with soap and water.

Chemical Disposal & Quenching Plan
  • Quench Unreacted Reagent: Before disposing of any reaction mixtures containing excess Methyl (2S)-2-aminooxypropanoate hydrochloride, add a sacrificial ketone, such as acetone (in 10x molar excess).

    • Causality: Acetone rapidly reacts with the free aminooxy group to form a stable, unreactive dimethyl oxime. This self-validating step neutralizes the nucleophile, preventing dangerous cross-reactions in the waste carboy.

  • Waste Segregation: Transfer the quenched solution to a properly labeled halogenated or non-halogenated organic waste container (depending on your primary solvent).

  • Solid Waste: Dispose of all contaminated spatulas, weighing boats, and outer gloves in a sealed biohazard or chemical solid waste bin.

References

Sources

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